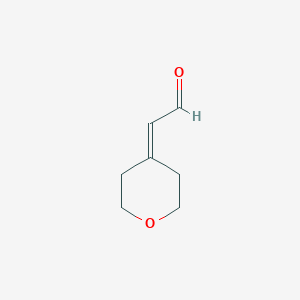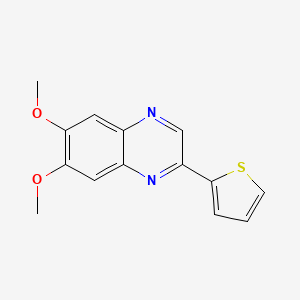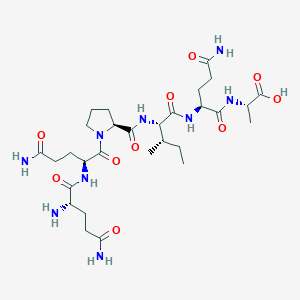![molecular formula C8H14O3 B12566452 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester CAS No. 221346-91-4](/img/structure/B12566452.png)
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its bifunctional nature, containing both a vinyl group and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester typically involves the esterification of acrylic acid with methanol under acid catalysis. Common catalysts used in this process include acidic ion exchangers, p-toluene sulfonic acid, and sulfuric acid . Another method involves the pyrolysis of methyl lactate in the presence of ethenone (ketene) or the debromination of methyl 2,3-dibromopropanoate with zinc .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperatures ranging from 60°C to 80°C and pressures of 1-2 atm .
Chemical Reactions Analysis
Types of Reactions
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and ethers
Scientific Research Applications
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism of action of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester involves its reactivity with nucleophiles and electrophiles. The vinyl group undergoes polymerization reactions, while the ester group participates in nucleophilic acyl substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Ethyl acrylate: Similar but has an ethyl group instead of a methyl group.
Butyl acrylate: Contains a butyl group instead of a methyl group
Uniqueness
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is unique due to its specific stereochemistry and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical and industrial applications .
Properties
CAS No. |
221346-91-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3/t7-/m0/s1 |
InChI Key |
GTFGWLIGRMYDJX-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=C)C(=O)OC)O |
Canonical SMILES |
CC(C)C(C(=C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


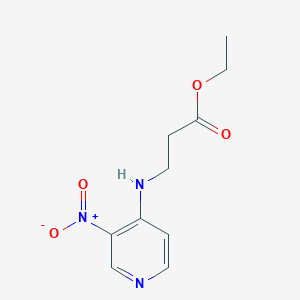
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
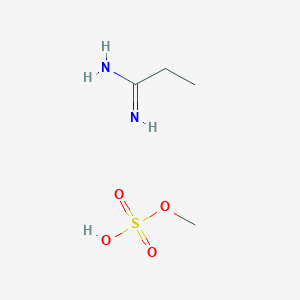
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)


![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
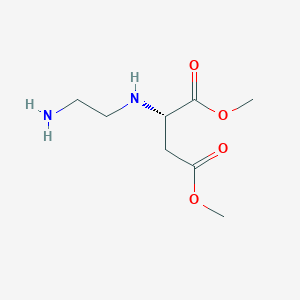
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
